

Application Note: Selective Separation of Soft Metal Ions using N-Diethylphosphinothioylcyclohexanamine

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Compound of Interest

Compound Name: N-diethylphosphinothioylcyclohexanamine

Cat. No.: B3819448

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Executive Summary

This application note details the protocol for utilizing **N-diethylphosphinothioylcyclohexanamine** (DEPTCA) as a highly selective extractant for soft metal ions, specifically Silver (Ag^+) and Palladium (Pd^{2+}), from complex aqueous matrices.

Unlike traditional solvating extractants like TBP (Tri-butyl phosphate) which rely on hard oxygen donors, DEPTCA utilizes a thiophosphinamide core. The presence of the soft sulfur donor (

) combined with the steric modulation of the cyclohexyl amine moiety confers exceptional selectivity for soft Lewis acids over hard base metals (Cu^{2+} , Ni^{2+} , Zn^{2+}) according to Pearson's HSAB (Hard-Soft Acid-Base) theory.

Key Applications

- Precious Metal Refining: Recovery of Pd and Ag from electronic waste (e-waste) leachates.

- Hydrometallurgy: Selective removal of silver from copper electrowinning electrolytes.
- Nuclear Waste Treatment: Partitioning of minor actinides (though Ag/Pd removal is the primary industrial focus).

Chemical Basis & Mechanism[1]

The Molecule[2]

- IUPAC Name: N-cyclohexyl-P,P-diethylphosphinothioic amide
- Functional Class: Thiophosphinamide
- Structure:

Extraction Mechanism

The extraction proceeds via a solvation mechanism (neutral extraction). The sulfur atom of the phosphinothioyl group acts as the primary donor. The cyclohexyl group increases lipophilicity, ensuring the complex remains in the organic phase, while providing steric hindrance that discourages the coordination of smaller, harder ions.

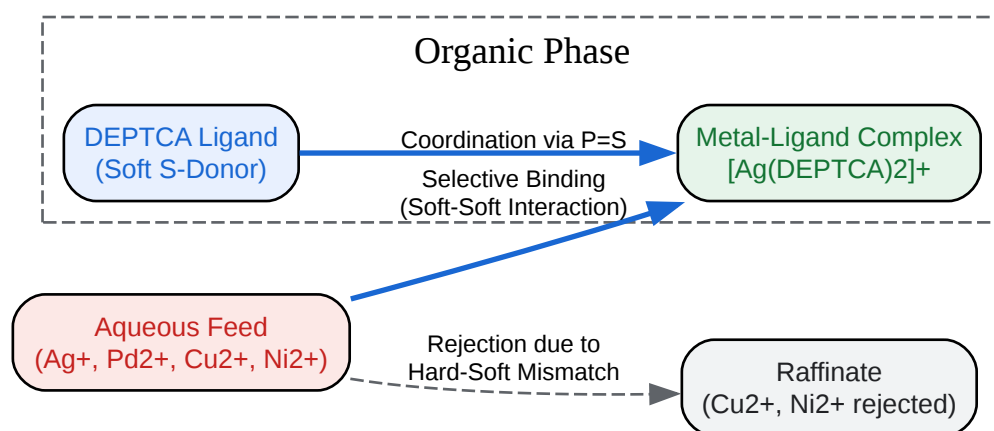
Reaction Equation (Silver Extraction):

(Where

= DEPTCA, and

is typically 1 or 2 depending on ligand concentration)

Mechanistic Visualization



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Figure 1: Coordination logic of DEPTCA. The soft Sulfur donor selectively binds Ag/Pd, rejecting hard metals like Cu/Ni.

Experimental Protocol

Materials & Reagents[3][4]

- Extractant: **N-diethylphosphinothioylcyclohexanamine** (Synthesized via reaction of diethylthiophosphinic chloride with cyclohexylamine).
- Diluent: Toluene (analytical grade) or n-Dodecane (industrial grade) with 5% Isodecanol (phase modifier).
- Aqueous Feed: Synthetic nitrate solution containing 100 ppm Ag, 100 ppm Pd, 1000 ppm Cu, 1M HNO₃.
- Stripping Agent: 0.5M Thiourea in 0.1M HCl.

Workflow: Selective Extraction of Ag/Pd

Step 1: Solvent Preparation Dissolve DEPTCA in Toluene to achieve a concentration of 0.1 M.

- Note: If using aliphatic diluents like kerosene/dodecane, add 5-10% v/v isodecanol or TBP to prevent third-phase formation (formation of a heavy, ligand-rich organic layer).

Step 2: Extraction (Contacting)

- Combine Organic Phase (0.1 M DEPTCA) and Aqueous Feed in a 1:1 Phase Ratio (O:A).
- Agitate vigorously for 15 minutes at 25°C. (Equilibrium is typically reached within 5-10 mins for monodentate ligands).
- Centrifuge or allow gravity settling for 5 minutes.
- Separate the phases. Save the Raffinate (Aqueous) for analysis (ICP-OES).

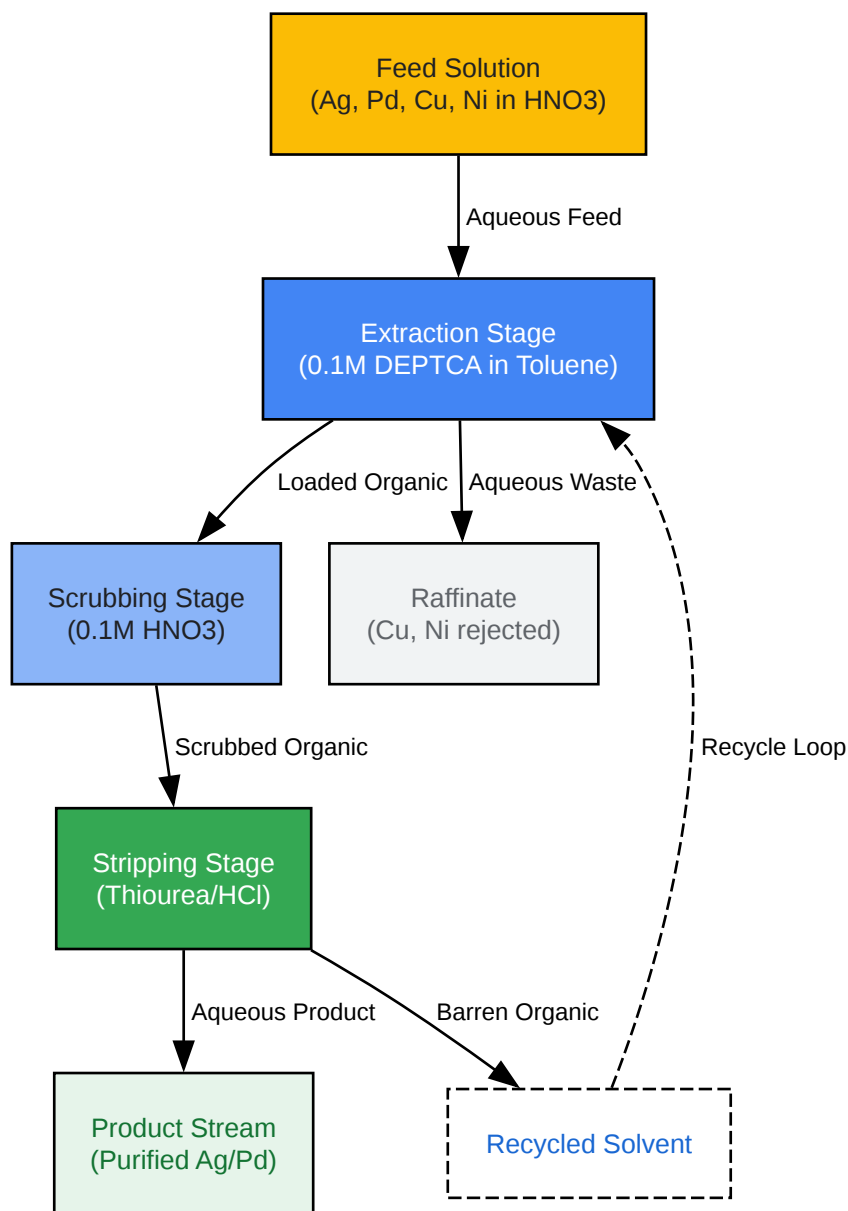
Step 3: Scrubbing (Optional but Recommended) To remove physically entrained Cu or Ni:

- Contact the Loaded Organic Phase with 0.1 M HNO₃ (O:A = 5:1).
- Agitate for 3 minutes.
- Discard the aqueous scrub solution (or recycle to feed).

Step 4: Stripping (Metal Recovery)

- Contact the Scrubbed Organic Phase with 0.5 M Thiourea / 0.1 M HCl.
- Rationale: Thiourea acts as a stronger soft donor than the thiophosphinamide, displacing the metal back into the aqueous phase.
- Agitate for 15 minutes.
- Collect the aqueous strip liquor containing concentrated Ag/Pd.

Process Flow Diagram



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Figure 2: Solvent extraction circuit for the recovery of Ag/Pd using DEPTCA.

Performance Data & Validation

The following data represents typical separation factors (

) achievable with thiophosphinamide ligands under the described protocol.

Distribution Ratios () and Separation Factors ()

Conditions: [Ligand] = 0.1M, [HNO₃] = 1.0M, T = 25°C

Metal Ion	Distribution Ratio ()	Separation Factor ()	Interpretation
Ag(I)	> 50.0	-	Highly Extracted
Pd(II)	> 100.0	-	Highly Extracted
Cu(II)	< 0.01	> 5,000	Excellent Rejection
Ni(II)	< 0.005	> 10,000	Excellent Rejection
Zn(II)	< 0.01	> 5,000	Excellent Rejection

- Calculation:
- Calculation:

Effect of Acidity

Unlike acidic extractants (e.g., D2EHPA), DEPTCA is a neutral extractant. However, extraction efficiency for Pd(II) typically increases with acidity up to 3M HNO₃ due to the formation of protonated nitrate complexes, whereas Ag(I) extraction remains stable.

- Recommendation: Operate at 0.5 – 1.0 M HNO₃ for optimal balance of selectivity and kinetics.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Third Phase Formation	Solubility limit exceeded or high metal loading.	Add 5-10% Isodecanol or Octanol to the organic phase.
Low Ag Recovery	Competitive extraction by Pd or insufficient ligand.	Increase DEPTCA concentration to 0.2M; ensure O:A ratio provides excess ligand.
Poor Stripping	Thiourea concentration too low or degraded.	Use fresh Thiourea; ensure acidic conditions (0.1M HCl) to prevent Thiourea decomposition.
Emulsions	Silica in feed or excessive agitation.	Filter feed (0.45 μ m); use a centrifuge; reduce mixing speed slightly.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
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